N-(2-pyridylmethyl)-4-(1H-pyrrol-1-yl)benzamide
Description
N-(2-Pyridylmethyl)-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a pyridylmethyl group at the amide nitrogen and a pyrrole substituent at the para position of the benzamide core.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(19-13-15-5-1-2-10-18-15)14-6-8-16(9-7-14)20-11-3-4-12-20/h1-12H,13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLAJPANYYUWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridylmethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 2-pyridylmethylamine with 4-(1H-pyrrol-1-yl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridylmethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-pyridylmethyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-pyridylmethyl)-4-(1H-pyrrol-1-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyridine and pyrrole rings may facilitate binding to these targets through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and physicochemical properties of benzamide derivatives are highly dependent on substituents. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro (15f) and chloro (15b) substituents increase melting points and stabilize β-lactam rings via resonance .
- Hydrogen-Bonding Groups : Hydroxyphenyl (15g) introduces polarity, lowering melting points compared to nitro analogs .
- Heterocycle Swapping : Replacing pyrrole with imidazole (as in ) enhances anticancer activity, likely due to improved hydrogen bonding with biological targets .
Key Observations :
- Transition Metal Catalysis : Nickel-mediated methods () offer higher yields and broader substrate tolerance compared to classical β-lactam syntheses .
- Substituent Sensitivity: Electron-deficient aryl halides (e.g., nitro-substituted) in azetidinone derivatives result in lower yields due to steric and electronic hindrance .
Key Observations :
- β-Lactam vs. Thiazolidinone: Azetidinones (15a-h) show stronger antibacterial activity than thiazolidinones (16a-h), likely due to β-lactam’s irreversible enzyme inhibition .
- Imidazole vs. Pyrrole : Imidazole’s basic nitrogen enhances DNA intercalation or kinase inhibition compared to pyrrole’s neutral heterocycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
